Ethyl(dimethyl)sulfanium iodide

Description

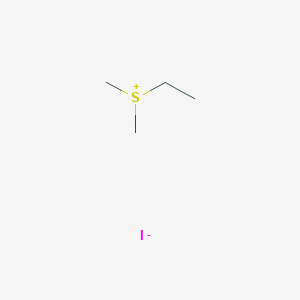

Structure

3D Structure of Parent

Properties

CAS No. |

38263-90-0 |

|---|---|

Molecular Formula |

C4H11IS |

Molecular Weight |

218.10 g/mol |

IUPAC Name |

ethyl(dimethyl)sulfanium;iodide |

InChI |

InChI=1S/C4H11S.HI/c1-4-5(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

BXWAQMLUTGMYRC-UHFFFAOYSA-M |

Canonical SMILES |

CC[S+](C)C.[I-] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Ethyl Dimethyl Sulfanium Iodide

Direct Alkylation Methodologies for Sulfonium (B1226848) Salt Formation

The most common and direct route to ethyl(dimethyl)sulfanium iodide involves the S-alkylation of a sulfide (B99878) precursor. This approach is based on the nucleophilic attack of the sulfur atom on an electrophilic ethyl group.

Reaction of Sulfide Precursors with Ethyl Iodide

The synthesis of trialkylsulfonium iodides can be achieved through the reaction of dialkyl sulfides with alkyl iodides. google.com Specifically, this compound is prepared by the reaction of dimethyl sulfide with ethyl iodide. This reaction follows an SN2 mechanism, where the sulfur atom of the dimethyl sulfide acts as a nucleophile, attacking the ethyl group of ethyl iodide and displacing the iodide ion. mdpi.com

The general reaction can be represented as:

(CH₃)₂S + CH₃CH₂I → [(CH₃)₂(CH₂CH₃)S]⁺I⁻

This method is a standard and efficient way to produce simple trialkylsulfonium salts. mdpi.com

In Situ Generation of Ethyl(dimethyl)sulfanium Species

In certain synthetic applications, ethyl(dimethyl)sulfanium species can be generated in situ. For instance, in palladium-catalyzed reactions for the synthesis of 2-sulfenylindoles, a sulfonium species is formed as a key intermediate. acs.org This involves the reaction of a palladacycle with a dialkyl sulfide, leading to the formation of a sulfonium moiety that subsequently undergoes dealkylation by an iodide anion generated within the reaction mixture. acs.org While not a direct synthesis of the isolated salt, this demonstrates the transient formation of such species to facilitate further chemical transformations.

Influence of Reaction Conditions on Synthetic Outcomes

The conditions under which the synthesis of sulfonium salts is carried out can significantly impact the yield and purity of the product. Factors such as solvent, temperature, and the presence of other reagents play a crucial role. For example, in the synthesis of related sulfonium salts, the choice of solvent can influence reaction rates and yields. acs.org Less polar solvents may lead to lower yields, suggesting the involvement of ionic species in the reaction pathway. acs.org Temperature is another critical parameter, with lower temperatures potentially slowing down the reaction. acs.org

Advanced Synthetic Approaches to Functionalized this compound

Beyond the direct alkylation of simple sulfides, more sophisticated methods have been developed to access functionalized and stereochemically defined sulfonium salts, as well as isotopically labeled analogs.

Stereoselective Synthesis of Related Sulfonium Salts

The synthesis of chiral sulfonium salts, where the sulfur atom is a stereocenter, has been an area of significant research interest. One approach involves the alkylation of a chiral sulfide, which can lead to the formation of a sulfonium salt as a single diastereomer. mdpi.com These chiral sulfonium salts are valuable reagents in asymmetric synthesis, for example, in the stereoselective epoxidation of aldehydes. mdpi.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral auxiliary and the reaction conditions. The racemization of sulfonium salts can occur through pyramidal inversion or nucleophilic displacement, and controlling these processes is key to maintaining stereochemical integrity. core.ac.uk

Synthesis of Deuterated Ethyl(dimethyl)sulfanium Analogs

Interactive Data Table: Synthesis of Related Sulfonium Salts

| Precursors | Reagents | Product | Yield | Reference |

| Dimethyl sulfide, Ethyl iodide | - | This compound | - | mdpi.com |

| Ynamide, Dimethyl sulfide | Pd(PPh₃)₄, K₂CO₃ | 2-Methylthioindole | 82% | acs.org |

| Chiral sulfide | Benzyl bromide | Chiral sulfonium salt | High | mdpi.com |

| Alkyl diphenylsulfonium salt | D₂O, K₂CO₃ | Deuterated alkyl diphenylsulfonium salt | 56% | handai-seizo.jp |

Exploration of Novel Precursors and Alkylating Agents

The traditional and most direct route to this compound involves the S-alkylation of dimethyl sulfide with an ethylating agent. youtube.com Dimethyl sulfide serves as the nucleophilic sulfur precursor, attacking the electrophilic ethyl group of the alkylating agent.

The primary precursor for the dimethylsulfanium moiety is dimethyl sulfide ((CH₃)₂S). gaylordchemical.comwikipedia.org Innovations in synthesis can arise from utilizing alternative sources or synthetic pathways to generate the key reactants. For instance, while dimethyl sulfide is readily available commercially, in specific synthetic contexts, it could be generated in situ from other materials.

The choice of the ethylating agent is critical and significantly influences reaction rates and yields. While ethyl iodide is a highly effective and commonly used ethylating agent due to the high reactivity of the carbon-iodine bond, research into alternative agents is driven by factors such as cost, availability, and the desire for milder reaction conditions. A variety of ethylating agents can be considered, each with distinct reactivity profiles.

Novel Ethylating Agents:

Beyond the standard ethyl iodide, other classes of compounds can serve as effective ethylating agents for the synthesis of this compound. These include:

Ethyl Sulfates: Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) is a potent ethylating agent. nih.govwikipedia.org

Ethyl Sulfonates: Compounds like ethyl methanesulfonate (B1217627) (EMS) and ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) are excellent leaving groups, facilitating the ethylation of dimethyl sulfide. nih.gov

Ethyl Halides (other than iodide): Ethyl bromide and ethyl chloride can also be used, although they are generally less reactive than ethyl iodide, often requiring more forcing conditions such as higher temperatures or longer reaction times to achieve comparable yields. google.com

The exploration of these varied agents allows for a broader range of reaction conditions and selectivities. The relative reactivity generally follows the trend of the leaving group's ability: triflate > iodide > bromide > chloride.

Below is a comparative table of potential ethylating agents for the synthesis of this compound from dimethyl sulfide.

| Ethylating Agent | Chemical Formula | Class | General Reactivity |

| Ethyl Iodide | C₂H₅I | Alkyl Halide | High |

| Ethyl Bromide | C₂H₅Br | Alkyl Halide | Moderate |

| Ethyl Chloride | C₂H₅Cl | Alkyl Halide | Lower |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | Dialkyl Sulfate | High |

| Ethyl Methanesulfonate | CH₃SO₃C₂H₅ | Alkyl Sulfonate | High |

| Ethyl Trifluoromethanesulfonate | CF₃SO₃C₂H₅ | Alkyl Sulfonate | Very High |

This table presents a generalized reactivity comparison for the ethylation of dimethyl sulfide.

Modifications and Transformations of the Iodide Counterion in Sulfonium Salts

The iodide counterion in this compound can be readily exchanged for other anions, a process known as anion metathesis or ion exchange. nih.gov This modification is crucial as the nature of the counterion significantly impacts the salt's physical properties, such as solubility, melting point, and stability, as well as its chemical reactivity in subsequent transformations. For certain applications, the iodide anion may be undesirable and its replacement with anions like chloride, tetrafluoroborate (B81430), or acetate (B1210297) is necessary. google.comgoogle.com

Several methods can be employed for the transformation of the iodide counterion:

Anion Exchange Resins: This is a common and efficient method for swapping halide ions. nih.gov A solution of this compound is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion (e.g., chloride, acetate, or nitrate). The iodide ions are retained by the resin, and the sulfonium cation elutes with the new counterion. This technique is particularly useful for producing high-purity salts with a wide variety of counterions.

Metathesis with Silver Salts: The reaction of this compound with a silver salt containing a non-coordinating anion is another effective strategy. Silver iodide (AgI) is highly insoluble in most solvents and precipitates out of the reaction mixture, driving the reaction to completion. For example, reacting this compound with silver tetrafluoroborate (AgBF₄) or silver hexafluorophosphate (B91526) (AgPF₆) in a suitable solvent will yield the corresponding sulfonium tetrafluoroborate or hexafluorophosphate salt, with the iodide removed as a solid precipitate.

Acid-Base Reactions: Treatment of the sulfonium iodide with a strong acid can also lead to anion exchange, particularly if the resulting hydroiodic acid can be removed. More commonly, the sulfonium salt can first be converted to its hydroxide (B78521) form by treatment with a strong base (like silver oxide in the presence of water), followed by neutralization with the desired acid (e.g., HCl, HBF₄, or acetic acid) to introduce the new anion.

The following table outlines potential transformations of the iodide counterion in this compound.

| Reagent | Desired Counterion | Method |

| Anion Exchange Resin (Cl⁻ form) | Chloride (Cl⁻) | Ion Exchange |

| Silver Nitrate (AgNO₃) | Nitrate (NO₃⁻) | Salt Metathesis |

| Silver Tetrafluoroborate (AgBF₄) | Tetrafluoroborate (BF₄⁻) | Salt Metathesis |

| 1. Silver(I) Oxide / H₂O2. Acetic Acid | Acetate (CH₃COO⁻) | Hydroxide formation then neutralization |

This table provides illustrative examples of methods for iodide counterion transformation.

Reactivity and Mechanistic Investigations of Ethyl Dimethyl Sulfanium Iodide

Formation and Reactivity of Sulfonium (B1226848) Ylides from Ethyl(dimethyl)sulfanium Iodide

Sulfonium ylides are neutral, dipolar molecules where a carbanion is adjacent to a positively charged sulfonium center. These species are highly reactive intermediates, particularly in reactions forming three-membered rings such as epoxides, aziridines, and cyclopropanes, famously known as the Johnson-Corey-Chaykovsky reaction. adichemistry.comwikipedia.org

Mechanism of Ylide Generation (e.g., Base-Mediated Deprotonation)

The primary method for generating a sulfonium ylide from a sulfonium salt like this compound is through deprotonation using a strong base. adichemistry.comorganic-chemistry.org The protons on the carbon atoms adjacent to the positively charged sulfur are acidic and can be removed. In the case of this compound, deprotonation can occur at either the ethyl or the methyl group.

The generation of the ylide is typically performed in situ at low temperatures, as unstabilized alkyl-substituted ylides are less stable than their sulfoxonium counterparts or those stabilized by electron-withdrawing groups. adichemistry.comnrochemistry.com Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a solvent like dimethyl sulfoxide (B87167) (DMSO). adichemistry.comnrochemistry.com

The mechanism involves the abstraction of a proton by the base, creating a carbanion next to the sulfonium center. This ylide is a potent nucleophile. mdpi.comresearchgate.net The choice of base and reaction conditions is crucial for efficient ylide formation. For instance, trimethylsulfonium (B1222738) iodide is readily deprotonated by NaH in DMSO to form dimethylsulfonium methylide, a common reagent in Corey-Chaykovsky reactions. chemeurope.com

General Reaction for Ylide Formation:

(CH₃)₂S⁺CH₂CH₃ I⁻ + Base → (CH₃)₂S⁺C⁻HCH₃ + Base-H⁺ I⁻

(CH₃)₂S⁺CH₂CH₃ I⁻ + Base → CH₃(CH₂CH₃)S⁺C⁻H₂ + Base-H⁺ I⁻

The stability of the resulting ylide is influenced by the substituents. Alkyl groups are generally considered to be destabilizing compared to electron-withdrawing groups like carbonyls or phenyl groups. adichemistry.com Therefore, the ylides derived from this compound are highly reactive. adichemistry.comunibo.it

Nucleophilicity of the Carbonyl-Stabilized Ylide

While this compound itself does not form a carbonyl-stabilized ylide directly, the ylide generated from it is a strong nucleophile that readily reacts with carbonyl compounds. The classic reaction involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbon of a ketone or aldehyde. wikipedia.orgorganic-chemistry.org

The mechanism proceeds in two steps:

Nucleophilic Addition: The ylide adds to the carbonyl group, forming a betaine (B1666868) intermediate. mdpi.comresearchgate.net

Intramolecular Ring Closure: The resulting alkoxide anion in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium group. This leads to a 1,3-elimination (Sɴ2 displacement) that forms a three-membered epoxide ring and releases a neutral dialkyl sulfide (B99878) (in this case, ethyl methyl sulfide or dimethyl sulfide) as a leaving group. wikipedia.orgnrochemistry.com

This pathway is distinct from the Wittig reaction, where the stronger phosphorus-oxygen double bond formation drives the reaction towards olefination. wikipedia.orgnih.gov With α,β-unsaturated carbonyl compounds (enones), unstabilized ylides like those from this compound typically favor 1,2-addition to the carbonyl group, resulting in epoxide formation. adichemistry.compku.edu.cn This is often the kinetically favored pathway. In contrast, more stable sulfoxonium ylides tend to undergo 1,4-conjugate addition, leading to cyclopropanation. wikipedia.orgpku.edu.cn

| Reactant | Ylide Type | Major Product | Selectivity |

| Ketone/Aldehyde | Unstabilized Sulfonium Ylide | Epoxide | 1,2-addition |

| α,β-Unsaturated Ketone | Unstabilized Sulfonium Ylide | Epoxide | 1,2-addition (Kinetic) |

| α,β-Unsaturated Ketone | Stabilized Sulfoxonium Ylide | Cyclopropane (B1198618) | 1,4-addition (Thermodynamic) |

Stereochemical Aspects of Ylide Reactions

Reactions involving sulfonium ylides can exhibit high stereoselectivity. When an ylide generated from this compound reacts with a substituted aldehyde or an unsymmetrical ketone, a new stereocenter is formed.

Diastereoselectivity: In the epoxidation of aldehydes and ketones, reactions involving substituted, non-stabilized sulfur ylides generally favor the formation of the trans-epoxide. nrochemistry.com This selectivity is often explained by the reversibility of the initial betaine formation, allowing for equilibration to the more stable anti-betaine intermediate before irreversible ring closure. However, for non-stabilized ylides, the ring closure can be rapid. bris.ac.uk For reactions with imines to form aziridines, high cis-selectivity has been observed with non-stabilized ylides, a result rationalized by steric interactions in the transition state. bris.ac.uk

Enantioselectivity: To achieve enantioselectivity, a chiral sulfonium salt is required. While this compound is achiral, the principles of asymmetric induction have been extensively studied using chiral sulfides as precursors to the sulfonium salts. mdpi.com By using a chiral auxiliary on the sulfur atom, it is possible to control the facial selectivity of the ylide's attack on the electrophile, leading to enantioenriched products. mdpi.comoaepublish.com

A study on the reaction of various ylides with N-Tosyl imines showed that the stereochemical outcome depends on the ylide's stability. bris.ac.uk

| Ylide Type | Imine Reactant | Diastereoselectivity | Product |

| Non-stabilized | N-Ts Imine | 4:1 (cis/trans) | Aziridine |

| Semi-stabilized | N-Ts Imine | Moderate trans | Aziridine |

| Stabilized | N-Ts Imine | Moderate cis | Aziridine |

Nucleophilic Substitution Reactions Involving the Sulfonium Cation

Trialkylsulfonium salts are potent alkylating agents because dialkyl sulfides are excellent leaving groups. researchgate.netnih.gov this compound can transfer either an ethyl or a methyl group to a wide range of nucleophiles. thieme-connect.com

SN2 Displacement Mechanisms

The transfer of an alkyl group from this compound to a nucleophile occurs via a classic SN2 mechanism. masterorganicchemistry.com The nucleophile attacks one of the α-carbon atoms (on the ethyl or methyl group), and the resulting dialkyl sulfide (ethyl methyl sulfide or dimethyl sulfide) is displaced.

Nu⁻ + (CH₃)₂S⁺CH₂CH₃ → Nu-CH₂CH₃ + (CH₃)₂S or Nu⁻ + (CH₃)₂S⁺CH₂CH₃ → Nu-CH₃ + CH₃SCH₂CH₃

The reaction rate is second-order, depending on the concentration of both the sulfonium salt and the nucleophile. masterorganicchemistry.com As with all SN2 reactions, the attack occurs from the backside, leading to an inversion of configuration if the carbon atom is a stereocenter. masterorganicchemistry.com The choice of which alkyl group is transferred (ethyl vs. methyl) depends on factors like sterics and the nature of the nucleophile, with attack at the less hindered methyl group often being favored.

Electrophilic Alkylation Capabilities

The ability to act as an SN2 substrate makes this compound an effective electrophilic alkylating agent. researchgate.netthieme-connect.com These salts are considered convenient and often milder alternatives to traditional alkylating agents like alkyl halides. researchgate.net They have been used to alkylate a diverse array of nucleophiles, including those centered on heteroatoms (N, O, S) and carbon. thieme-connect.comresearchgate.net

The reactivity of sulfonium salts as alkylating agents has been harnessed in various synthetic applications, including transition-metal-catalyzed and photoredox-catalyzed processes. thieme-connect.comrsc.org The development of methods using sulfonium salts continues to expand, offering efficient pathways for constructing complex organic molecules from simple building blocks. researchgate.net

Reactions with Heteroatom-Centered Nucleophiles (N, O, S)

This compound serves as a versatile reagent for the ethylation of a variety of heteroatom-centered nucleophiles. These reactions are significant for forming carbon-heteroatom bonds, a common structural motif in many organic compounds. The general mechanism involves the nucleophilic attack on one of the electrophilic alkyl groups (ethyl or methyl) of the sulfonium salt, resulting in the displacement of dimethyl sulfide, a neutral and stable leaving group.

Nitrogen Nucleophiles: Amines, both primary and secondary, can be readily alkylated by this compound. The reaction with amines leads to the formation of more substituted amines. For instance, a primary amine can be converted to a secondary or tertiary amine. Tertiary amines can be further alkylated to form quaternary ammonium (B1175870) salts. thieme-connect.comlibretexts.org

Oxygen Nucleophiles: Oxygen-containing nucleophiles such as alkoxides and phenoxides react with this compound to form ethers. For example, sodium phenoxide can be ethylated to produce ethyl phenyl ether. Carboxylate anions can also be alkylated to yield the corresponding ethyl esters. thieme-connect.com

Sulfur Nucleophiles: Due to the high nucleophilicity of sulfur, thiolates react efficiently with this compound to form thioethers. libretexts.orgmsu.edu This high reactivity makes sulfonium salts excellent alkylating agents for sulfur-containing compounds. libretexts.orgmsu.edu The reaction of sulfides with alkyl halides, such as ethyl iodide, can produce ternary sulfonium salts. libretexts.org

Reactions with Carbon-Centered Nucleophiles

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis, and this compound can be a valuable tool in this context. It reacts with various carbon-centered nucleophiles, most notably enolates.

Enolates, which are generated from carbonyl compounds by treatment with a base, are effective nucleophiles that can attack the ethyl group of the sulfonium salt. libretexts.orglumenlearning.com This reaction, known as enolate alkylation, results in the formation of a new C-C bond at the α-position of the carbonyl group. libretexts.orglumenlearning.com The choice of base and reaction conditions can influence the regioselectivity of the alkylation when unsymmetrical ketones are used, allowing for the formation of either the kinetic or thermodynamic enolate. lumenlearning.comyoutube.com For instance, a strong, sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the less substituted (kinetic) enolate. lumenlearning.comyoutube.com

The reaction is an SN2 process, and as such, it is most efficient with primary alkyl halides. lumenlearning.comlibretexts.org Stabilized carbanions, such as those derived from malonic esters and acetoacetic esters, are also excellent substrates for alkylation reactions. libretexts.orglibretexts.org

Pericyclic and Rearrangement Reactions

Beyond its role as a simple alkylating agent, this compound is implicated in several important pericyclic and rearrangement reactions, significantly broadening its synthetic utility.

Johnson-Corey-Chaykovsky Type Transformations

The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes. wikipedia.org It involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone. wikipedia.org this compound can serve as a precursor to the required sulfur ylide. Treatment of the sulfonium salt with a strong base, such as sodium hydride, generates the corresponding ylide in situ. chemeurope.comadichemistry.com

This ylide then adds to a carbonyl group in a nucleophilic fashion. chemeurope.com The resulting intermediate undergoes an intramolecular SN2 reaction, with the sulfonium moiety acting as a good leaving group, to form a three-membered ring. wikipedia.org When reacting with α,β-unsaturated carbonyl compounds, unstabilized sulfur ylides typically provide epoxides via a 1,2-addition, while more stabilized ylides can lead to cyclopropanes through a 1,4-conjugate addition. adichemistry.comorganic-chemistry.org This reaction has been utilized in the total synthesis of complex natural products like Taxol and strychnine. wikipedia.org

Cycloaddition Reactions

Sulfonium ylides generated from precursors like this compound can participate in cycloaddition reactions. For example, they can undergo [4+2] and [3+2] cycloadditions with various unsaturated systems. nih.gov The specific pathway can be influenced by the reaction conditions and the nature of the reactants. nih.gov These reactions provide access to a variety of cyclic and heterocyclic structures containing a sulfoxonium group, which can be further transformed. nih.gov

Ring Expansion and Contraction Pathways

Sulfonium salts and their corresponding ylides are known to mediate ring expansion reactions. For instance, the reaction of sulfoxonium ylides with strained rings like epoxides and aziridines can lead to the formation of larger rings such as oxetanes and azetidines. researchgate.net This process involves a nucleophilic ring-opening followed by an intramolecular substitution. The regioselectivity of these reactions is influenced by both steric and electronic factors. researchgate.net The Morin rearrangement, a key process in the conversion of penicillins to cephalosporins, involves a sulfonium ion intermediate in a ring expansion process. researchgate.net

Radical and Photocatalytic Reactivity

The generation of alkyl radicals from sulfonium salts under photocatalytic conditions has emerged as a powerful tool in organic synthesis. This compound can be a precursor to ethyl radicals under photoredox catalysis. This process often involves the single-electron reduction of the sulfonium salt by an excited photocatalyst.

Generation of Radicals from this compound

The generation of radical species from this compound is a key aspect of its reactivity. Under photocatalytic conditions, the sulfonium salt can undergo a single-electron transfer (SET) process. This process typically involves the transfer of an electron from an excited photocatalyst to the sulfonium salt. The resulting radical anion of the sulfonium salt is unstable and fragments, leading to the cleavage of a carbon-sulfur bond to produce an ethyl radical and dimethyl sulfide.

Table 1: Key Factors Influencing Radical Generation

| Factor | Description |

| Photocatalyst | The photocatalyst must have a sufficiently negative excited-state reduction potential to reduce the sulfonium salt. |

| Light Source | The wavelength of light must be appropriate to excite the photocatalyst. |

| Solvent | The solvent can influence the stability of the intermediates and the overall reaction kinetics. |

| Reduction Potential | The reduction potential of this compound determines the thermodynamic feasibility of the electron transfer. |

Photoinduced Electron Transfer Mechanisms

The fundamental process governing the reactivity of this compound in this context is photoinduced electron transfer (PET). The mechanism can be described in a stepwise manner. Initially, a photocatalyst (PC) absorbs a photon of light, promoting it to an excited state (PC*). This excited state is a more potent reductant than the ground state photocatalyst.

The excited photocatalyst (PC*) can then donate an electron to this compound. This single-electron transfer results in the formation of the reduced photocatalyst in its cationic form (PC•+) and the this compound radical anion. As mentioned, this radical anion is transient and rapidly decomposes to form an ethyl radical, dimethyl sulfide, and an iodide ion. The generated ethyl radical is a highly reactive intermediate that can then participate in subsequent chemical transformations. The photocatalytic cycle is completed by the regeneration of the ground state photocatalyst, often through a subsequent redox event in the reaction mixture.

Coupling Reactions under Photocatalysis

The ethyl radicals generated from this compound are valuable intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds in coupling reactions. In a typical photocatalytic coupling reaction, the ethyl radical can add to a variety of radical acceptors, such as alkenes or arenes.

For instance, in a Giese-type addition, the ethyl radical can add to an electron-deficient alkene, forming a new carbon-centered radical. This new radical can then be further reduced and protonated to yield the final product, or it can participate in a radical-radical coupling. Another important application is in Minisci-type reactions, where the ethyl radical can add to a protonated heteroarene, leading to the alkylation of the heterocyclic ring.

The success of these coupling reactions is highly dependent on the specific reaction conditions, including the choice of photocatalyst, solvent, and any additives. While detailed research findings on coupling reactions specifically utilizing this compound are limited, the principles are well-established with other alkyl radical precursors.

Table 2: Examples of Potential Photocatalytic Coupling Reactions

| Reaction Type | Radical Acceptor | Potential Product Type |

| Giese Addition | Electron-deficient alkene | Alkylated alkane |

| Minisci Reaction | Protonated heteroarene | Alkylated heteroarene |

| Conjugate Addition | α,β-Unsaturated carbonyl | β-Alkylated carbonyl compound |

Applications of Ethyl Dimethyl Sulfanium Iodide in Organic Synthesis Methodology

Reagent in Three-Membered Ring Synthesis

The primary application of ethyl(dimethyl)sulfanium iodide is in reactions analogous to the Johnson-Corey-Chaykovsky reaction, which provides a powerful method for synthesizing epoxides, aziridines, and cyclopropanes. wikipedia.org The process begins with the deprotonation of the sulfonium (B1226848) salt, typically at one of the methyl groups due to their slightly higher acidity and lower steric hindrance compared to the ethyl group, using a strong base like sodium hydride (NaH) or potassium tert-butoxide. This in situ generation creates a transient sulfur ylide, (ethyl)(methyl)sulfonium methylide. This ylide is a key intermediate that transfers a methylene (B1212753) group (-CH₂-) to various unsaturated substrates. organic-chemistry.orgadichemistry.com

The reaction between the sulfur ylide derived from this compound and carbonyl compounds such as aldehydes and ketones is a cornerstone method for epoxide (oxirane) synthesis. wikipedia.orgnrochemistry.com The mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. This addition forms a betaine (B1666868) intermediate, a species with both a negative (alkoxide) and a positive (sulfonium) charge. This intermediate rapidly undergoes an intramolecular Sₙ2-type ring closure, where the oxygen anion displaces the neutral dimethyl ethyl sulfide (B99878) leaving group, forming the stable three-membered epoxide ring. organic-chemistry.orglibretexts.org This reaction is highly efficient for methylene transfer to a wide range of aldehydes and ketones.

Table 1: Representative Epoxidation of Carbonyls

| Substrate (Carbonyl) | Product (Epoxide) | Typical Conditions | Notes |

|---|---|---|---|

| Cyclohexanone | 1-Oxa-spiro[2.5]octane | Ylide, DMSO, 25°C | High yield for alicyclic ketones. |

| Benzaldehyde | 2-Phenyloxirane | Ylide, THF/DMSO, 0-25°C | Effective for aromatic aldehydes. |

| Acetophenone | 2-Methyl-2-phenyloxirane | Ylide, DMSO, 25°C | Reacts well with aryl ketones. |

In a parallel fashion to epoxidation, the ylide generated from this compound can be used to synthesize aziridines from imines. wikipedia.org Imines, which contain a carbon-nitrogen double bond, serve as nitrogen analogs to carbonyl compounds. The sulfur ylide adds to the imine carbon, generating a zwitterionic betaine intermediate. Subsequent intramolecular cyclization, with the nitrogen anion displacing the dimethyl ethyl sulfide group, affords the corresponding aziridine. mdpi.com This method is a valuable tool for constructing nitrogen-containing three-membered rings, which are important building blocks in medicinal chemistry and natural product synthesis. The reaction generally works well with N-sulfonyl or N-sulfinyl imines, which enhance the electrophilicity of the imine carbon.

Table 2: Representative Aziridination of Imines

| Substrate (Imine) | Product (Aziridine) | Typical Conditions | Notes |

|---|---|---|---|

| N-Tosylimine of Benzaldehyde | 1-Tosyl-2-phenylaziridine | Ylide, THF, 25°C | N-Activating groups like tosyl are common. |

| N-Benzylimine of Cyclohexanecarbaldehyde | 1-Benzyl-2-cyclohexylaziridine | Ylide, DMSO, 25°C | Applicable to aliphatic imines. |

The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds can lead to either epoxidation at the carbonyl group or cyclopropanation at the carbon-carbon double bond. The outcome is largely dictated by the type of sulfur ylide used. organic-chemistry.org The ylide derived from this compound is considered an "unstabilized" ylide. These ylides typically react under kinetic control via irreversible 1,2-addition to the carbonyl group, yielding epoxides as the major product. adichemistry.com

In contrast, more stabilized ylides, such as dimethyloxosulfonium methylide (Corey's ylide), preferentially undergo reversible 1,4-conjugate addition to the double bond, which is followed by ring closure to form a cyclopropane (B1198618) ring. adichemistry.comnrochemistry.com While cyclopropanation is not the primary pathway for ylides from this compound, it can sometimes be observed as a minor product depending on the specific substrate and reaction conditions.

Table 3: Selectivity in Reactions with α,β-Unsaturated Ketones

| Substrate | Reagent Source | Major Product | Pathway |

|---|---|---|---|

| Chalcone | This compound | Epoxide | 1,2-Addition (Kinetic) |

| Chalcone | Trimethylsulfoxonium Iodide | Cyclopropane | 1,4-Addition (Thermodynamic) |

Alkylation and Functionalization Reagent

Beyond ylide formation, sulfonium salts are inherently effective alkylating agents due to the presence of a positively charged sulfur atom, which makes the attached alkyl groups electrophilic. mdpi.com

This compound can act as an Sₙ2 alkylating agent, capable of transferring either a methyl or an ethyl group to a suitable nucleophile. In a typical alkyl transfer reaction, a nucleophile attacks one of the carbon atoms attached to the sulfur, leading to the displacement of the neutral dimethyl ethyl sulfide. The choice of which group is transferred (methyl vs. ethyl) depends on factors like the nature of the nucleophile and reaction conditions, though methyl groups are generally more reactive in Sₙ2 reactions due to lower steric hindrance. This property allows for the methylation or ethylation of a variety of nucleophiles, including amines, thiols, and carboxylates.

Table 4: Alkyl Transfer to Nucleophiles

| Nucleophile | Product | Alkyl Group Transferred |

|---|---|---|

| Piperidine | N-Methylpiperidine | Methyl |

| Sodium Thiophenoxide | Methyl Phenyl Sulfide | Methyl |

| Sodium Acetate (B1210297) | Methyl Acetate | Methyl |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing new functional groups into complex molecules at the final stages of a synthesis. This avoids the need for a complete de novo synthesis for each new analog. While specific, documented examples of using this compound for LSF are not prevalent, its properties as an alkylating agent give it potential in this field.

Theoretically, it could be employed to introduce a "magic methyl" or ethyl group into a complex, biologically active molecule. Such small alkyl groups can dramatically alter a molecule's pharmacological properties, including its potency, metabolic stability, and binding affinity. The challenge in LSF lies in achieving high chemo- and regioselectivity. The application of sulfonium salts like this compound in highly selective, directed alkylation reactions remains an area of ongoing research interest.

Site-Selective Functionalization Strategies

Site-selective functionalization of C-H bonds is a paramount goal in organic synthesis, enabling the direct modification of complex molecules at a desired position. While specific studies detailing the use of this compound in site-selective C-H functionalization are not extensively documented, the broader class of aryl sulfonium salts has been instrumental in developing such strategies. These salts can act as directing groups or precursors to reactive intermediates that facilitate selective bond formation.

One prominent strategy involves the use of aryl sulfonium salts, such as thianthrenium salts, in site-selective C-H functionalization. rsc.orgchemrxiv.org This approach allows for the introduction of various functional groups into aromatic compounds with high regioselectivity. The process often involves the formation of an electron donor-acceptor (EDA) complex under visible light irradiation, leading to the generation of radical intermediates that can participate in subsequent bond-forming reactions. rsc.orgchemrxiv.org For instance, a metal- and photocatalyst-free method has been developed for the thioesterification of arenes using aryl sulfonium salts as acceptors and potassium thioacid salts as donors. This method demonstrates excellent efficiency and regioselectivity for a wide range of substrates, including complex pharmaceutical and agrochemical compounds. rsc.orgchemrxiv.org

Recent advancements have also highlighted the potential for site-selective functionalization of remote aliphatic C-H bonds, a challenging task due to the typically favored formation of 5-membered metallacycles. rsc.org Strategies to overcome this challenge include modulating the regiodetermining step, utilizing the ring strain of metallacycles, and leveraging multiple non-covalent interactions. rsc.org Although direct involvement of this compound in these specific remote functionalizations is not reported, the principles governing these reactions could potentially be extended to sulfonium salts with appropriate directing groups.

Table 1: Examples of Site-Selective Functionalization using Aryl Sulfonium Salts

| Substrate Type | Functional Group Introduced | Sulfonium Salt Type | Key Features | Reference |

| Arenes | Thioester | Thianthrenium Salt | Metal- and photocatalyst-free, EDA complex mediated | rsc.orgchemrxiv.org |

| (Hetero)arenes | Cl, Br, OMs, OTs, OTf | In situ generated from PhI(OAc)₂ | Transient, non-symmetric iodanes | nih.gov |

| Alloxazine and Flavin | Various aromatic C-H functionalizations | N/A (Radical addition) | Ground-state single electron transfer | N/A |

| Peptides | Aryl groups at N-terminus | N/A (Pd-catalyzed) | High efficiency, tolerates water | N/A |

Note: This table includes examples with various sulfonium salts and related strategies to illustrate the concept of site-selective functionalization, as direct data for this compound is limited.

Catalytic Applications in Organic Transformations

The utility of sulfonium salts extends beyond stoichiometric reagents to catalytic applications, where they can influence the rate and outcome of various organic reactions.

Chalcogen bonding is a non-covalent interaction involving the electrophilic region (σ-hole) on a covalently bonded chalcogen atom (S, Se, Te) and a nucleophile. This interaction has been increasingly harnessed in organocatalysis. researchgate.netresearchgate.net While the use of this compound as a chalcogen-bonding catalyst is not explicitly detailed in the literature, related sulfonium salts have been investigated for this purpose.

Alkynyl-substituted sulfonium salts, for example, have been shown to act as effective chalcogen-bonding catalysts in various ionic transformations. researchgate.net The positive charge on the sulfur atom enhances its ability to engage in chalcogen bonding, thereby activating substrates for subsequent reactions. The development of catalysts based on these interactions is a growing area of research, with the potential to offer new modes of activation in organocatalysis. researchgate.net

The electron-deficient nature of the sulfur atom in sulfonium salts imparts Lewis acidic character, enabling them to catalyze reactions by activating electrophiles. While specific studies on this compound as a Lewis acid catalyst are scarce, the broader class of onium salts, including sulfonium and iodonium (B1229267) salts, has been explored in this context.

For instance, diaryliodonium salts have been shown to be efficient Lewis acid catalysts for direct three-component Mannich reactions. researchgate.net The Lewis acidity of these compounds can be tuned by modifying the substituents on the iodine or sulfur atom. Imidazolinium and amidinium salts have also been employed as soft Lewis acid organocatalysts for reactions such as the Diels-Alder reaction and the ring-opening of epoxides and thiiranes. nih.gov These catalysts are particularly useful for substrates that are sensitive to traditional, harsher Lewis acids. The development of Lewis acid-catalyzed reactions often focuses on creating asymmetric environments for stereoselective transformations. researchgate.netmdpi.com

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While traditionally relying on organohalides, the use of sulfonium salts as coupling partners has gained traction. These salts offer advantages such as high stability and the ability to participate in a variety of coupling reactions.

Although there is no specific mention of this compound in this context, iron-catalyzed cross-coupling reactions of alkyl sulfonates with arylzinc reagents have been reported, which proceed via the in situ formation of alkyl iodides. organic-chemistry.org This highlights the potential for related compounds to participate in such transformations. The development of iron-catalyzed cross-coupling reactions is of particular interest due to the low cost and low toxicity of iron compared to precious metals like palladium. nih.gov Furthermore, iodine has been used as a catalyst in cross-dehydrogenative coupling reactions for the formation of C-S bonds, demonstrating the broader utility of iodine-containing compounds and reagents in coupling chemistry. nih.gov

Theoretical and Computational Studies of Ethyl Dimethyl Sulfanium Iodide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties of chemical compounds.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. iupac.org For ethyl(dimethyl)sulfanium iodide, which can participate in reactions such as nucleophilic substitution (S_N2), DFT can be used to model the entire reaction coordinate.

One key application is the study of S_N2 reactions where a nucleophile attacks the ethyl or methyl groups of the sulfonium (B1226848) cation, with dimethyl sulfide (B99878) acting as the leaving group. Theoretical calculations at levels like B3LYP/aug-cc-pVDZ can precisely determine the geometry and energy of the transition state. nih.gov Transition state theory (TST) assumes a quasi-equilibrium between the reactants and the activated complex at the transition state, which is crucial for understanding reaction rates. wikipedia.org

For example, in a hypothetical S_N2 reaction with a cyanide nucleophile, DFT would model the approach of the cyanide ion to the α-carbon of the ethyl group. The calculation would identify the transition state as a trigonal bipyramidal structure where the nucleophile and the leaving group (dimethyl sulfide) are partially bonded to the carbon atom. The energy barrier for the reaction, or activation energy, is determined by the energy difference between the reactants and this transition state. Studies on similar reactions, like the oxidative addition of ethyl iodide to metal complexes, show that DFT can predict whether the reaction proceeds via a concerted or stepwise mechanism. mdpi.comresearchgate.net

Kinetic Isotope Effects (KIEs) can also be calculated using DFT and compared with experimental data to validate the proposed transition state structure. For instance, comparing the reaction rates for ethyl iodide and its deuterated isotopologues (e.g., C₂D₅I) provides deep insight into the bonding changes occurring at the transition state. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for an S_N2 Reaction of Ethyl(dimethyl)sulfanium

| Parameter | Value | Description |

| Reactant Energy | -650.45 Hartrees | Ground state energy of ethyl(dimethyl)sulfanium and nucleophile. |

| Transition State Energy | -650.42 Hartrees | Energy at the peak of the reaction pathway. |

| Product Energy | -650.50 Hartrees | Ground state energy of the products. |

| Activation Energy (ΔE‡) | +0.03 Hartrees (18.8 kcal/mol) | The energy barrier the reactants must overcome. |

| Reaction Energy (ΔE_rxn) | -0.05 Hartrees (-31.4 kcal/mol) | The net energy change of the reaction. |

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. DFT calculations provide detailed information about the distribution of electrons within the this compound ion pair. Methods such as Natural Bond Orbital (NBO) analysis are particularly powerful for this purpose. researchgate.netwisc.edu

NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and core orbitals that align with classical Lewis structures. This allows for the calculation of natural atomic charges, revealing the electrostatic potential of the molecule. In this compound, the sulfur atom is expected to carry a significant positive charge, making the adjacent carbon atoms electrophilic and thus susceptible to nucleophilic attack.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. In related sulfonium iodide systems studied with DFT, the HOMO is often localized on the iodide anion. nih.gov This indicates that the iodide ion is the primary site for electron donation in redox reactions. The LUMO is typically centered on the sulfonium cation, specifically involving antibonding orbitals associated with the carbon-sulfur bonds, indicating these are the regions that will accept electrons during a reaction.

Table 2: Representative Natural Population Analysis (NPA) Charges for Ethyl(dimethyl)sulfanium Cation

| Atom | Natural Charge (e) | Implication |

| S | +0.65 | Significant positive charge, electrophilic center. |

| C (ethyl, α) | -0.25 | Electrophilic site for S_N2 attack. |

| C (ethyl, β) | -0.60 | Less electrophilic than the α-carbon. |

| C (methyl) | -0.55 | Potential site for nucleophilic attack. |

| H (average) | +0.20 | Typical charge for hydrogens bonded to carbon. |

The ethyl(dimethyl)sulfanium cation is not rigid; it can adopt various conformations due to rotation around its single bonds (C-C and S-C). Conformational analysis using DFT maps the potential energy surface (PES) as a function of these rotational angles (dihedral angles). iupac.org

By systematically rotating a specific bond and calculating the energy at each step, a one-dimensional PES can be generated. This process reveals the lowest-energy conformations (stable isomers or conformers) and the energy barriers that separate them (rotational barriers). For instance, a detailed conformational analysis of the structurally similar ethyl methyl sulfone has been performed using DFT, identifying all stable conformers and their relative energies. researchgate.net A similar approach for ethyl(dimethyl)sulfanium would identify the staggered and eclipsed conformations around the S-C(ethyl) bond and determine their relative populations at a given temperature. This information is crucial for understanding the molecule's average structure and its contribution to macroscopic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is especially useful for studying processes in the condensed phase, such as solutions.

The reactivity of an ionic compound like this compound is profoundly influenced by the solvent. MD simulations can explicitly model the interactions between the sulfonium cation, the iodide anion, and hundreds or thousands of solvent molecules. researchgate.net

Simulations can reveal the structure of the solvation shells around each ion. nih.gov In a polar protic solvent like water, one would expect a well-defined hydration shell around both the cation and the anion. In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvation structure would be different, affecting the ion pair's stability and dissociation. nih.gov MD studies on iodide-based electrolytes have shown that the choice of solvent modulates the coordination of the iodide ion, which is critical for its function as a redox mediator. nih.govcam.ac.uk

By observing how solvent molecules arrange themselves and interact with the reactants and the transition state, MD simulations can explain solvent-dependent reaction rates. For example, a solvent that better stabilizes the transition state relative to the reactants will lower the activation energy and accelerate the reaction, a finding that can also be supported by DFT calculations in a polarizable continuum model. chemrxiv.org

MD simulations are an excellent tool for studying how molecules interact with each other and with surfaces. This is relevant for understanding the bulk properties of this compound and its behavior at interfaces.

For instance, MD simulations have been successfully used to study the adsorption of a related compound, decyl(dimethyl)sulfonium iodide, onto a steel surface to inhibit corrosion. nih.gov These simulations showed that the iodide anion, being the location of the HOMO, preferentially adsorbs onto anodic sites, while the sulfonium cation interacts with cathodic sites, forming a protective film. The simulations can distinguish between physisorption (driven by van der Waals and electrostatic forces) and chemisorption (involving bond formation). nih.gov

Similarly, MD simulations could model the adsorption of this compound onto various substrates, such as mineral surfaces or nanoparticles. escholarship.org These simulations would provide thermodynamic and kinetic data on the adsorption process, revealing which functional groups are responsible for binding and the stability of the adsorbed layer. The simulations can also calculate transport properties like diffusion coefficients for the ions within a medium. nih.gov

Quantum Chemical Analyses of Sulfonium Ion Stability and Reactivity

Quantum chemical calculations have been instrumental in understanding the structure and reactivity of sulfonium species. For the ethyl(dimethyl)sulfanium cation, it is expected that the geometry around the sulfur atom would be pyramidal, with the iodide anion providing charge balance. The stability of the corresponding sulfonium ylide, formed by deprotonation at the ethyl or methyl group, is a key aspect of its chemistry.

Role of Hyperconjugation and Electrostatic Interactions in Ylide Stabilization

Early theories suggested that the stability of sulfur ylides arose from the delocalization of the carbanionic lone pair into the vacant d-orbitals of the sulfur atom. However, numerous computational studies have since refuted this idea, demonstrating that d-orbital participation is negligible. mdpi.com Instead, the stabilization of a sulfonium ylide, such as the putative ethyl(dimethylsulfuranylidene)ethane or methyl(ethyl)(methylidene)sulfurane, is now understood to be a result of two primary factors:

Negative Hyperconjugation: The dominant stabilizing factor is negative hyperconjugation. This involves the overlap of the high-energy lone pair orbital of the carbanion (n) with the antibonding orbital (σ*) of the adjacent sulfur-carbon bonds. mdpi.com This interaction delocalizes the negative charge from the carbon atom, thereby stabilizing the ylide.

The interplay of these forces dictates the reactivity of the ylide. Sulfonium ylides are generally less stabilized and therefore more nucleophilic than their sulfoxonium ylide counterparts, which benefit from additional charge delocalization by the oxygen atom. mdpi.comoaepublish.com

Comparative Studies with Isoelectronic and Isostructural Analogs

Computational studies provide a powerful lens through which to compare the reactivity of sulfonium species with other important chemical entities.

Phosphonium (B103445) Ylides: A well-established dichotomy in organic chemistry contrasts the reactivity of sulfur and phosphorus ylides with carbonyl compounds. While phosphonium ylides typically lead to olefins via the Wittig reaction, sulfonium ylides yield epoxides through the Corey-Chaykovsky reaction. Computational studies have elucidated the energetic reasons for this divergence. The formation of the strong phosphorus-oxygen double bond in phosphine (B1218219) oxide provides a powerful thermodynamic driving force for the Wittig reaction. mdpi.com In contrast, the analogous S=O bond formation is less favorable, and the superior leaving group ability of dialkyl sulfides allows for the irreversible 3-exo-tet cyclization that forms the epoxide. mdpi.com Density functional theory (DFT) calculations have shown that while a Wittig-type pathway may be kinetically accessible for some sulfur ylides, the Corey-Chaykovsky pathway is generally thermodynamically preferred. nih.gov Furthermore, comparative DFT studies on the role of phosphonium and sulfoxonium ylides in transition-metal-catalyzed reactions have revealed differences in their reactivity as C-H activation substrates versus carbene precursors, with molecular electrostatic potential and charge decomposition analyses helping to explain these distinct behaviors. mdpi.comnih.gov

Hypervalent Iodine Reagents: In recent years, sulfonium salts have been recognized as practical and more stable alternatives to hypervalent iodine(III) reagents in various chemical transformations. researchgate.netacs.org Both classes of compounds can act as electrophiles and facilitate the transfer of organic groups. The reactivity of hypervalent iodine compounds is often attributed to the formation of a three-center, four-electron (3c-4e) bond and the excellent leaving group ability of the iodobenzene (B50100) moiety. acs.org Computational studies of dibenzothiophenium salts, which serve as analogs to hypervalent iodine reagents, show that the low-lying LUMO (Lowest Unoccupied Molecular Orbital) is the σ*(S-Rexo) orbital, facilitating similar mechanistic pathways to those seen with I(III) reagents. researchgate.net This makes them effective replacements in reactions like electrophilic cyanation, where S-(cyano)dibenzothiophenium salts can mimic the reactivity of cyanobenziodoxolone. nih.gov However, subtle differences in reactivity and reaction times can exist, which computational models can help to predict. nih.gov

Computational Approaches to Substrate Specificity and Enzyme Engineering

While no enzyme engineering studies have been reported for this compound specifically, extensive computational work has been done on enzymes that recognize and process the naturally occurring sulfonium compound S-adenosyl-L-methionine (SAM). SAM is a ubiquitous biological methyl donor, and the enzymes that utilize it, methyltransferases (MTs), are a major focus of enzyme engineering.

Computational methods are crucial in this field for several reasons: muni.czresearchgate.net

Understanding Substrate Recognition: Molecular docking and molecular dynamics (MD) simulations are used to model how SAM and its analogs bind within the active site of an MT. This provides insights into the key interactions (hydrogen bonds, electrostatic contacts, hydrophobic interactions) that govern substrate specificity.

Rational Design of Mutants: By identifying key residues in the active site, researchers can computationally predict the effect of mutations. For example, engineering the active site of a methionine adenosyltransferase (the enzyme that synthesizes SAM) has been used to create variants that accept non-native methionine analogs, enabling the production of novel SAM analogs with altered stability or functionality. nih.govrsc.org

Predicting Catalytic Activity: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction mechanism, calculating activation energies to predict how mutations will affect the catalytic rate (kcat). muni.cz

High-Throughput Screening: Computational frameworks like FRESCO and CASCO allow for the in silico screening of large libraries of enzyme variants for desired properties like enhanced stability or altered stereoselectivity, dramatically reducing the experimental workload. rug.nl

These computational pipelines, which combine structural modeling, rational design, and mechanistic calculations, could theoretically be applied to engineer an enzyme to specifically recognize and utilize a non-natural substrate like this compound, for instance, as an ethyl-group donor. nih.govnih.gov This would involve modifying the substrate-binding pocket of a suitable scaffold enzyme to accommodate the smaller, less complex structure of the ethyl(dimethyl)sulfanium cation compared to SAM.

Analytical Techniques for the Research and Characterization of Ethyl Dimethyl Sulfanium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and mechanistic investigation of reactions involving ethyl(dimethyl)sulfanium iodide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In mechanistic studies, NMR is frequently employed to monitor the progress of reactions in real-time. For instance, in the synthesis of sulfonium (B1226848) salts via the reaction of a thioether with an alkyl halide, NMR can track the disappearance of starting materials and the appearance of the sulfonium salt product. wikipedia.org The chemical shifts of the protons on the ethyl and methyl groups attached to the sulfur atom are particularly diagnostic. The deshielding effect of the positively charged sulfur atom causes these proton signals to appear at a characteristically downfield region compared to the parent thioether.

A study on the elimination of styrene (B11656) from sulfilimines utilized ¹H NMR array experiments to determine reaction rate constants. acs.orgacs.org By integrating the signals of the starting material against an internal standard over time, the kinetics of the reaction can be precisely calculated. acs.org This approach can be adapted to study the reactivity of this compound in various chemical transformations.

Table 1: Representative ¹H NMR Spectral Data for Sulfonium Salts

| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| S⁺-CH ₃ | ~3.17 | Singlet | The two methyl groups are chemically equivalent. oup.com |

| S⁺-CH ₂-CH₃ | ~3.66 | Quartet | Coupled to the adjacent methyl protons. oup.com |

| S⁺-CH₂-CH ₃ | ~1.50 | Triplet | Coupled to the adjacent methylene (B1212753) protons. |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups in the molecule.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for the identification of this compound and for monitoring its reactions. When a sample of this compound is introduced into a mass spectrometer, it is ionized, and the resulting cation, [CH₃CH₂S(CH₃)₂]⁺, is detected. The mass of this cation provides direct confirmation of the compound's identity.

In the context of reaction monitoring, MS can be coupled with a separation technique like liquid chromatography (LC-MS) to follow the course of a reaction. This allows for the identification of reactants, intermediates, products, and byproducts in a complex mixture. For example, in a study of palladium-catalyzed thiolative annulation, LC-MS was used to follow the reaction progress. radtech.org The technique is particularly useful for detecting transient species, such as the sulfonium intermediate in certain reactions. acs.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition and further confirming the identity of the detected species. acs.org

Table 2: Key Mass Spectrometry Data for Ethyl(dimethyl)sulfanium Cation

| Ion | Calculated m/z | Technique | Application |

| [CH₃CH₂S(CH₃)₂]⁺ | 91.06 | ESI-MS | Identification of the sulfonium cation. |

| Fragments | Varies | MS/MS | Structural elucidation through fragmentation patterns. |

X-ray Crystallography for Solid-State Structural Elucidation

Studies on related sulfonium salts, such as triphenylsulfonium (B1202918) iodide, have shown that the sulfur atom typically adopts a distorted trigonal–pyramidal geometry. iucr.org The C-S-C bond angles in such compounds are generally in the range of 101-107°. iucr.org It is expected that this compound would exhibit a similar geometry around the sulfur center. The crystal structure would also reveal the packing of the ethyl(dimethyl)sulfanium cations and iodide anions in the crystal lattice. This information is crucial for understanding intermolecular interactions in the solid state.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value | Significance |

| S-C Bond Length | ~1.78 Å | Provides insight into the strength of the sulfur-carbon bonds. iucr.org |

| C-S-C Bond Angle | ~102-106° | Defines the geometry around the sulfur atom. wikipedia.org |

| Crystal System | - | Describes the symmetry of the unit cell. |

| Space Group | - | Defines the symmetry of the crystal lattice. |

Future Directions and Emerging Trends in Ethyl Dimethyl Sulfanium Iodide Research

Development of Sustainable Synthetic Pathways

The traditional synthesis of sulfonium (B1226848) salts often involves the use of hazardous alkylating agents and volatile organic solvents, posing environmental and safety concerns. Consequently, a major thrust in current research is the development of sustainable synthetic pathways for compounds like ethyl(dimethyl)sulfanium iodide.

Green chemistry principles are at the forefront of this endeavor, encouraging the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. For instance, the direct alkylation of dimethyl sulfide (B99878) with ethyl iodide is a common method for preparing this compound. Future research will likely focus on optimizing this reaction under greener conditions, such as using solvent-free approaches or employing more sustainable solvents like ionic liquids or water.

One promising avenue is the exploration of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. A recent study on the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates demonstrated the power of mechanochemical activation under water-assisted grinding conditions, achieving high yields in short reaction times without the need for metal catalysts or organic solvents. rsc.org Adapting such methodologies for the synthesis of trialkylsulfonium salts could significantly reduce the environmental footprint.

Furthermore, the use of less toxic and more readily available alkylating agents is a key area of investigation. While ethyl iodide is effective, exploring alternative ethylating agents derived from biomass or those that can be recycled would enhance the sustainability of the process. The development of catalytic methods that minimize the use of stoichiometric reagents is also a critical goal.

Table 1: Comparison of Synthetic Approaches for Sulfonium Salts

| Method | Advantages | Disadvantages | Relevance for this compound |

| Conventional Synthesis | High yields, well-established | Use of hazardous reagents and solvents | Current primary method |

| Green Chemistry Approaches | Reduced environmental impact, safer processes | May require optimization for specific substrates | High potential for future development |

| Mechanochemistry | Solvent-free, rapid reactions | Scalability can be a challenge | Promising sustainable alternative |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up | Initial setup costs can be high | Integration offers significant advantages |

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, is rapidly gaining traction in both academia and industry. This technology offers several advantages for the synthesis of sulfonium salts, including enhanced safety, precise control over reaction parameters, and facile scalability.

The synthesis of ionic liquids, a class of compounds that includes many sulfonium salts, has been successfully demonstrated in continuous flow systems. rsc.orgrsc.orgacs.org These methods often lead to improved space-time yields and higher purity products. For the preparation of this compound, a flow process could involve pumping dimethyl sulfide and ethyl iodide through a heated microreactor, allowing for rapid and efficient reaction with minimal risk of thermal runaway. akjournals.comresearchgate.net

Moreover, flow chemistry enables the safe handling of reactive intermediates and hazardous reagents. The in-situ generation and immediate consumption of potentially unstable species is a key feature of flow synthesis, which could be beneficial for reactions involving highly reactive alkylating agents. The integration of online monitoring techniques, such as IR or NMR spectroscopy, allows for real-time optimization and control of the reaction, ensuring high yields and purity. thieme-connect.de

The development of packed-bed reactors containing a heterogeneous base or catalyst is another exciting direction. akjournals.com This approach simplifies product purification, as the catalyst is retained within the reactor, and can lead to highly efficient and clean reactions. Future research will likely focus on developing robust and reusable catalysts specifically designed for the flow synthesis of this compound and related compounds.

Exploration of Novel Reactivity Patterns

This compound is a versatile reagent capable of participating in a variety of chemical transformations. While its role as an ethylating agent is well-established, ongoing research is uncovering novel reactivity patterns that expand its synthetic utility.

One area of active investigation is the use of sulfonium salts in transition-metal-catalyzed cross-coupling reactions. nih.govrwth-aachen.de Although aryl and vinyl sulfonium salts have been more extensively studied in this context, the potential for alkylsulfonium salts to act as coupling partners is being increasingly recognized. This could open up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

The Pummerer reaction, a classic transformation of sulfoxides, can be initiated from the corresponding sulfonium salts. organicreactions.orgwikipedia.org Exploration of the Pummerer-type reactivity of this compound could lead to the development of new methods for the synthesis of α-functionalized sulfides. Variations of this reaction, such as the interrupted Pummerer reaction, offer pathways to other valuable synthetic intermediates. nih.gov

Furthermore, the generation of sulfonium ylides from this compound and a suitable base opens up a rich field of reactivity. mdpi.comccspublishing.org.cn These ylides are powerful nucleophiles that can react with a wide range of electrophiles to form epoxides, cyclopropanes, and aziridines. Recent advances in ylide chemistry have focused on developing catalytic and stereoselective variants of these reactions.

Table 2: Reactivity of Trialkylsulfonium Salts

| Reaction Type | Description | Potential Application of this compound |

| Alkylation | Transfer of an alkyl group to a nucleophile | Ethylation of various nucleophiles |

| Cross-Coupling | Formation of new bonds catalyzed by transition metals | Potential as an ethyl coupling partner |

| Pummerer Reaction | Rearrangement to form α-acyloxy thioethers | Synthesis of α-functionalized ethyl methyl sulfide derivatives |

| Ylide Formation | Generation of a nucleophilic ylide with a base | Synthesis of epoxides, cyclopropanes, and aziridines |

Advances in Asymmetric Synthesis Utilizing Chiral Sulfonium Species

The development of asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral sulfonium salts and their corresponding ylides are emerging as powerful tools in this field.

While this compound itself is achiral, the principles of asymmetric catalysis can be applied to reactions involving this and related sulfonium species. One approach is the use of a chiral catalyst to control the stereochemical outcome of a reaction in which the sulfonium salt is a substrate. For example, a chiral phase-transfer catalyst could be employed in the ethylation of a prochiral nucleophile with this compound.

A more direct approach involves the use of chiral sulfonium salts, where the sulfur atom is a stereocenter. Recent studies have demonstrated the effectiveness of chiral tertiary sulfonium salts as catalysts in asymmetric phase-transfer reactions, achieving high enantioselectivity under base-free neutral conditions. nii.ac.jpnih.govresearchgate.net The synthesis of chiral analogues of this compound, for instance, by replacing one of the methyl groups with a chiral substituent, could lead to the development of novel and effective organocatalysts.

Furthermore, the field of chiral sulfonium ylides is rapidly advancing. mdpi.comccspublishing.org.cnrsc.org The reaction of these ylides with prochiral electrophiles can proceed with high levels of stereocontrol, providing access to a wide range of enantiomerically enriched products. The development of new chiral sulfides as precursors to these ylides is a key area of research, with a focus on designing catalysts that are both highly effective and easily recoverable. mdpi.com

Computational Design of Next-Generation Sulfonium Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reagents and catalysts. In the context of sulfonium chemistry, computational studies can provide valuable insights into the stability, reactivity, and spectroscopic properties of compounds like this compound.

Density functional theory (DFT) calculations can be used to model the geometric and electronic structure of sulfonium salts and to predict their reactivity in various chemical transformations. researchgate.netresearchgate.net For example, computational studies can help to understand the factors that govern the regioselectivity and stereoselectivity of reactions involving sulfonium ylides. This knowledge can then be used to design more efficient and selective catalysts.

In silico screening of virtual libraries of sulfonium salts can accelerate the discovery of new reagents with desired properties. nih.govnih.gov By computationally evaluating parameters such as stability, reactivity, and potential toxicity, researchers can prioritize the synthesis of the most promising candidates. This approach can significantly reduce the time and resources required for experimental studies.

The design of next-generation sulfonium reagents will likely involve a close interplay between computational and experimental work. For instance, computational modeling could be used to design a chiral sulfonium salt with optimal steric and electronic properties for a specific asymmetric transformation. The predictions from these models would then be tested and refined through experimental synthesis and evaluation. This iterative cycle of design, synthesis, and testing holds the key to unlocking the full potential of sulfonium chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.